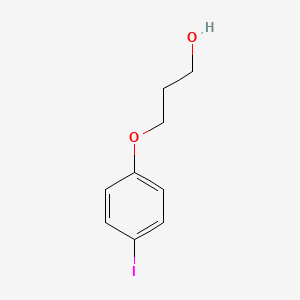

3-(4-Iodophenoxy)propan-1-ol

Description

3-(4-Iodophenyl)propan-1-ol (CAS: 60075-78-7) is a halogenated aromatic alcohol with the molecular formula C₉H₁₁IO and a molecular weight of 261.90 g/mol. Its structure comprises a 4-iodophenyl group directly attached to a propanol chain.

Properties

IUPAC Name |

3-(4-iodophenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDGCPCATVZQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Iodophenoxy)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with 3-bromopropan-1-ol in the presence of a base such as potassium carbonate (K2CO3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of 3-(4-Iodophenoxy)propan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodophenoxy)propan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of substituted phenoxy derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-(4-Iodophenoxy)propan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various iodinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential radiolabeled compound for imaging studies in nuclear medicine.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which may influence its binding affinity to biological targets. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(4-Iodophenyl)propan-1-ol and its analogs:

Structural and Functional Differences

Halogen vs. Alkoxy Substituents :

- The iodine atom in 3-(4-Iodophenyl)propan-1-ol imparts higher molecular weight and polarizability compared to bromine or methoxy groups. This makes it suitable for applications requiring heavy atoms (e.g., X-ray crystallography) or radioisotope labeling .

- Methoxy (-OCH₃) and phenylmethoxy (-OCH₂C₆H₅) groups enhance solubility and electron-donating effects , which may improve binding affinity in drug-receptor interactions .

Physicochemical Properties :

- 3-(4-Methoxyphenyl)propan-1-ol has a low melting point (26°C), suggesting crystalline flexibility , whereas halogenated analogs likely exhibit higher melting points due to stronger intermolecular forces .

- The bromo derivative (C₉H₁₁BrO) is lighter than the iodo analog but retains halogen-related reactivity, making it a cost-effective alternative in cross-coupling reactions .

The phenylmethoxy-substituted compound (C₁₇H₂₀O₃) demonstrates how bulky substituents can modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Biological Activity

3-(4-Iodophenoxy)propan-1-ol is an organic compound with the molecular formula C9H11IO2, notable for its unique structure and potential biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry, due to its interactions with biological targets and its possible therapeutic applications.

Chemical Structure and Properties

The compound features a phenoxy group substituted with an iodine atom and a propanol chain. The presence of iodine significantly influences its chemical reactivity and biological properties compared to other halogenated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C9H11IO2 |

| Molecular Weight | 292.09 g/mol |

| IUPAC Name | 3-(4-Iodophenoxy)propan-1-ol |

| CAS Number | 145073-42-3 |

Target of Action

The primary target of 3-(4-Iodophenoxy)propan-1-ol is the β-adrenoceptors located in myocardial membranes. Its interaction with these receptors has been studied using pharmacological experiments, particularly in guinea pig myocardial preparations.

Mode of Action

Upon binding to β-adrenoceptors, this compound can modulate heart function by influencing the signaling pathways associated with these receptors. This interaction may lead to alterations in heart rate and contractility, making it a candidate for cardiovascular research.

Biological Activities

Research has indicated that 3-(4-Iodophenoxy)propan-1-ol exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : Investigations into its anticancer effects have shown promise, indicating that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of halogenated phenolic compounds found that 3-(4-Iodophenoxy)propan-1-ol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at concentrations as low as 50 µg/mL.

- Anticancer Activity : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with 3-(4-Iodophenoxy)propan-1-ol resulted in a dose-dependent reduction in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

Pharmacokinetics

The pharmacokinetic profile of 3-(4-Iodophenoxy)propan-1-ol suggests that it may be metabolized similarly to other alcohols, such as propan-1-ol. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

To better understand the unique properties of 3-(4-Iodophenoxy)propan-1-ol, it is useful to compare it with structurally similar compounds:

| Compound | Halogen | Biological Activity |

|---|---|---|

| 3-(4-Bromophenoxy)propan-1-ol | Bromine | Moderate antimicrobial effects |

| 3-(4-Chlorophenoxy)propan-1-ol | Chlorine | Lower anticancer activity |

| 3-(4-Fluorophenoxy)propan-1-ol | Fluorine | Minimal biological activity |

The iodine atom in 3-(4-Iodophenoxy)propan-1-ol enhances its reactivity and biological efficacy compared to its bromine and chlorine counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.